1-[(2-Nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid
Overview
Description
1-[(2-Nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with nitrophenyl and trifluoromethylphenyl groups, and it is often associated with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine ring, followed by the introduction of the nitrophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include nitrobenzene derivatives and trifluoromethylbenzyl halides. The reaction conditions usually involve the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethylphenyl groups contribute to its binding affinity to certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride: This compound shares structural similarities but differs in the presence of a methyl group and hydrochloride salt.
Other piperazine derivatives: Compounds with similar piperazine rings but different substituents on the aromatic rings.
Uniqueness
1-[(2-Nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the specific combination of nitrophenyl and trifluoromethylphenyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2.C2H2O4/c20-19(21,22)17-7-3-1-5-15(17)13-23-9-11-24(12-10-23)14-16-6-2-4-8-18(16)25(26)27;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFVVJJWKVJLNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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